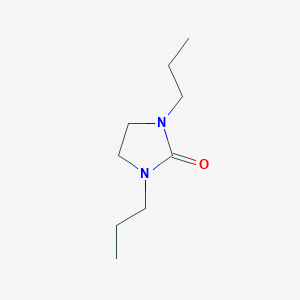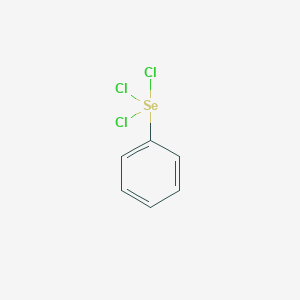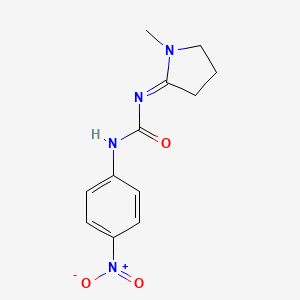
3-Chlorobut-2-en-1-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid, on the other hand, is a compound with the formula C8H9NO2, known for its applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobut-2-en-1-ol can be synthesized through the chlorination of but-2-en-1-ol. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Phenylcarbamic acid can be prepared by the reaction of phenyl isocyanate with water. This reaction is typically carried out at room temperature and does not require any special catalysts .
Industrial Production Methods
Industrial production of 3-Chlorobut-2-en-1-ol involves the large-scale chlorination of but-2-en-1-ol using chlorine gas. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Phenylcarbamic acid is produced industrially by the hydrolysis of phenyl isocyanate. This process is carried out in large reactors with efficient mixing to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorobut-2-enal using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 3-chlorobutan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Phenylcarbamic acid can undergo hydrolysis to form aniline and carbon dioxide. It can also react with alcohols to form phenylcarbamates .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-Chlorobut-2-enal.
Reduction: 3-Chlorobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorobut-2-en-1-ol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of various organic compounds in research laboratories .
Phenylcarbamic acid is used in the synthesis of pharmaceuticals, particularly in the production of carbamate-based drugs. It is also used in the formulation of agrochemicals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Chlorobut-2-en-1-ol involves its reactivity as an electrophile due to the presence of the chlorine atom. It can undergo nucleophilic attack, leading to the formation of various derivatives .
Phenylcarbamic acid acts as a carbamoylating agent, reacting with nucleophiles to form carbamate derivatives. This reactivity is utilized in the synthesis of various pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobutan-1-ol: Similar structure but lacks the double bond.
2-Chlorobut-2-en-1-ol: Chlorine atom is at a different position.
Phenylcarbamate: Ester derivative of phenylcarbamic acid.
Uniqueness
3-Chlorobut-2-en-1-ol is unique due to the presence of both a chlorine atom and a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid is unique due to its reactivity as a carbamoylating agent, which is utilized in the synthesis of various pharmaceuticals .
Properties
CAS No. |
51366-10-0 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
3-chlorobut-2-en-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H7ClO/c9-7(10)8-6-4-2-1-3-5-6;1-4(5)2-3-6/h1-5,8H,(H,9,10);2,6H,3H2,1H3 |
InChI Key |
OJLSCJLXNXJZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)Cl.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



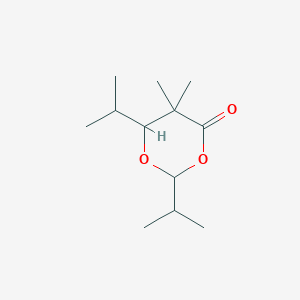
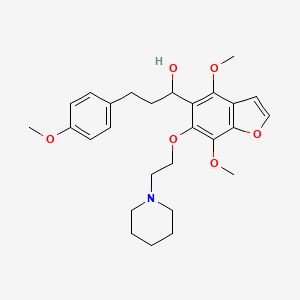
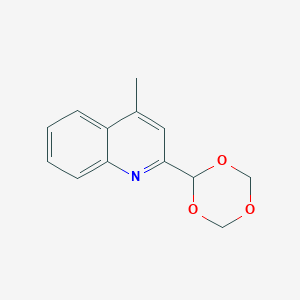
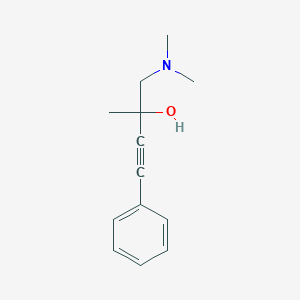
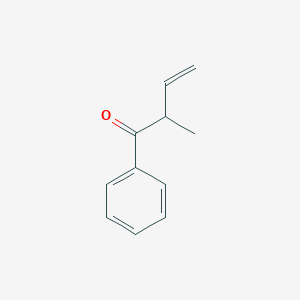

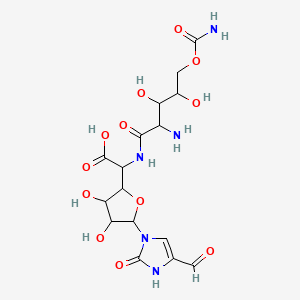
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)

